4'-Chloro-3-iodobenzophenone
Overview
Description
4’-Chloro-3-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms at the 4’ and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Chloro-3-iodobenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 4’-Chloro-3-iodobenzophenone can be prepared by coupling 4-chlorobenzophenone with an appropriate iodinated arylboronic acid under mild conditions .
Another method involves the direct iodination of 4’-Chlorobenzophenone using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of 4’-Chloro-3-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of 4’-Chloro-3-iodobenzophenone can yield the corresponding alcohols or amines.
Major Products Formed
Substitution: Substituted benzophenones with various functional groups.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Scientific Research Applications
4’-Chloro-3-iodobenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-iodobenzophenone depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. The molecular targets and pathways involved in its reactions include:
Palladium-Catalyzed Coupling: In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and organoboron compound.
Oxidation and Reduction Pathways: The compound can be oxidized or reduced through well-established organic chemistry pathways involving common oxidizing or reducing agents
Comparison with Similar Compounds
4’-Chloro-3-iodobenzophenone can be compared with other halogenated benzophenones, such as:
4’-Chloro-3-bromobenzophenone: Similar in structure but with a bromine atom instead of iodine.
4’-Chloro-3-fluorobenzophenone: Contains a fluorine atom, which significantly alters its chemical behavior and reactivity compared to the iodine-substituted compound.
4’-Chloro-3-nitrobenzophenone: Substituted with a nitro group, leading to different electronic properties and reactivity patterns.
The uniqueness of 4’-Chloro-3-iodobenzophenone lies in the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRRDGLXXELQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641503 | |
Record name | (4-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99847-41-3 | |
Record name | (4-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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